Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid
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Overview
Description
Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid is a heterocyclic compound that features a fused thiophene and dioxole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation reaction of sulfur-containing compounds with dicarbonyl compounds. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]thiophene: Another fused thiophene derivative with applications in organic electronics.
Thieno[2,3-d]pyrimidine: Known for its biological activities and use in medicinal chemistry.
Thieno[3,4-c]pyrrole-4,6-dione: Utilized in the development of organic photovoltaic materials .
Uniqueness
Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid is unique due to its specific ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and bioactive compounds.
Properties
IUPAC Name |
thieno[3,4-d][1,3]dioxole-4,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6S/c8-6(9)4-2-3(13-1-12-2)5(14-4)7(10)11/h1H2,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHGNUCPOQSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(SC(=C2O1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480049 |
Source
|
Record name | Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55370-06-4 |
Source
|
Record name | Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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